molecular formula C10H13NO3 B8614599 6-Butoxypicolinic acid

6-Butoxypicolinic acid

Cat. No.: B8614599
M. Wt: 195.21 g/mol
InChI Key: GZJLQMSXMUVTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butoxypicolinic acid is a picolinic acid derivative featuring a butoxy substituent at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and coordination chemistry due to their chelating properties and structural versatility.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-butoxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-2-3-7-14-9-6-4-5-8(11-9)10(12)13/h4-6H,2-3,7H2,1H3,(H,12,13)

InChI Key

GZJLQMSXMUVTRM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxypicolinic acid can be achieved through several methods. One common approach involves the reaction of 6-hydroxy-pyridine-2-carboxylic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 6-Butoxypicolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Butoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

6-Butoxypicolinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Butoxypicolinic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

5-Bromo-6-methoxypicolinic acid (CAS 1214334-70-9)

  • Similarity to 6-butoxypicolinic acid : 0.93
  • Substituents : Bromine at position 5 and methoxy at position 5.
  • This compound may exhibit stronger herbicidal activity but lower environmental persistence compared to 6-butoxypicolinic acid.

6-Hydroxy-3-methylpicolinic acid (CAS 115185-81-4)

  • Similarity : 0.77
  • Substituents : Hydroxy group at position 6 and methyl at position 3.
  • Key Differences : The hydroxy group increases hydrophilicity and acidity, enhancing metal-chelation capabilities. However, the absence of an alkoxy chain limits its use in lipid-soluble formulations.

6-(2-Methoxyphenyl)picolinic acid (CAS 887976-03-6)

  • Commercial Availability : 9 suppliers, indicating industrial relevance .
  • Substituents : 2-Methoxyphenyl group at position 6.
  • Key Differences : The aromatic methoxyphenyl moiety may enhance binding affinity in pharmaceutical targets (e.g., enzyme inhibitors) but reduces solubility in aqueous systems compared to alkyl alkoxy chains.

Physicochemical and Functional Properties

Lipophilicity :

  • Butoxy > Methoxy > Hydroxy (based on substituent chain length and polarity).
  • The butoxy group in 6-butoxypicolinic acid likely confers superior membrane permeability and environmental persistence relative to methoxy or hydroxy analogs.

Reactivity :

  • Bromine in 5-bromo-6-methoxypicolinic acid may facilitate nucleophilic substitution reactions, whereas the hydroxy group in 6-hydroxy-3-methylpicolinic acid promotes hydrogen bonding or deprotonation.

Data Table: Comparative Analysis of Key Analogs

Compound Name CAS Number Substituents Similarity Score Inferred Applications
6-Butoxypicolinic acid Not Provided Butoxy (C₄H₉O) at position 6 Reference Agrochemicals, metal chelation
5-Bromo-6-methoxypicolinic acid 1214334-70-9 Br (position 5), OCH₃ (6) 0.93 Herbicides, reactive intermediates
6-Hydroxy-3-methylpicolinic acid 115185-81-4 OH (6), CH₃ (3) 0.77 Metal chelation, pharmaceuticals
6-(2-Methoxyphenyl)picolinic acid 887976-03-6 2-Methoxyphenyl (6) N/A Pharmaceuticals, enzyme inhibitors

Research Findings and Hypotheses

Alkoxy Chain Length and Bioactivity : Longer alkoxy chains (e.g., butoxy vs. methoxy) may enhance herbicidal efficacy by improving cuticle penetration and rainfastness, though this requires experimental validation .

Environmental Impact : Butoxy-substituted compounds could persist longer in soil due to reduced biodegradability, raising regulatory considerations compared to methoxy analogs.

Synthetic Accessibility : Methoxy and hydroxy derivatives are likely easier to synthesize than brominated analogs, which require hazardous reagents .

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